molecular formula C7H12N4O2 B6608444 (1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide CAS No. 615569-08-9

(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide

Cat. No.: B6608444
CAS No.: 615569-08-9
M. Wt: 184.20 g/mol
InChI Key: SCYNLSVBPMUQTJ-NGJCXOISSA-N
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Description

(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide is a chiral compound with a unique structure that includes an azido group, a hydroxy group, and a carboxamide group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the stereoselective reduction of a suitable precursor, followed by azidation and subsequent functional group transformations. For example, the reduction of a ketone precursor using a chiral catalyst can yield the desired stereochemistry, followed by azidation using sodium azide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, reagents, and catalysts is crucial to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium azide, copper(I) catalyst for click chemistry.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Triazoles.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide involves its ability to undergo bioorthogonal reactions, such as click chemistry, which allows it to selectively label biomolecules in complex biological environments. The azido group is particularly reactive towards alkynes, forming stable triazole linkages . This property makes it valuable for studying molecular interactions and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both an azido and hydroxy group on the cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R,3R,4S)-4-azido-3-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c8-7(13)4-1-2-5(10-11-9)6(12)3-4/h4-6,12H,1-3H2,(H2,8,13)/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYNLSVBPMUQTJ-NGJCXOISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C(=O)N)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C[C@@H]1C(=O)N)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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